Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 944906-58-5
VCID: VC3059216
InChI: InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C=CN=C2N=C1
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

CAS No.: 944906-58-5

Cat. No.: VC3059216

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate - 944906-58-5

Specification

CAS No. 944906-58-5
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
Standard InChI Key QAWMOVNRHMJIGH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=CN=C2N=C1
Canonical SMILES CCOC(=O)C1=CN2C=CN=C2N=C1

Introduction

Chemical Structure and Properties

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate features a characteristic bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with an ethyl ester functional group at the 6-position. The compound has a molecular formula of C9H9N3O2 and a molecular weight of 207.19 g/mol. This heterocyclic scaffold represents an important structural motif in medicinal chemistry.

The compound is characterized by:

  • CAS Registry Number: 944906-58-5

  • A fused imidazo[1,2-a]pyrimidine core structure

  • An ethyl ester group at the 6-position

  • Relatively planar configuration due to the aromatic nature of both rings

Physical and Chemical Properties

The physical and chemical properties of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC9H9N3O2
Molecular Weight207.19 g/mol
Physical StateSolid
StructureBicyclic fused ring system
Functional GroupsEthyl ester at 6-position
CAS Number944906-58-5

The ester functional group enhances the compound's utility as an intermediate in organic synthesis, particularly for producing more complex derivatives such as carboxamides or hydroxamic acids through hydrolysis or substitution reactions.

Relationship to Similar Compounds

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is closely related to imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 944896-64-4), which has a molecular formula of C7H5N3O2 and a molecular weight of 163.133 . The relationship between these compounds is direct, as the carboxylic acid serves as a precursor to the ethyl ester through esterification with ethanol.

The compound also shares structural similarities with other imidazo-fused heterocycles that have been investigated for their biological activities:

Structural Analogues

Several structural analogues have been synthesized and studied, including:

  • Imidazo[1,2-a]pyridine-3-carboxylates, which have shown potent activity against Mycobacterium tuberculosis

  • Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, synthesized via five-component cascade reactions

  • Ethyl 3-Iodoimidazo[1,2-a]pyridine-2-carboxylate, which serves as an important synthetic intermediate

Synthetic Methodologies

The synthesis of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate employs various strategies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Common Synthetic Routes

A typical synthetic approach involves the reaction of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core structure. Other methodologies include:

  • Multicomponent reactions involving diamines, 1,1-bis(methylthio)-2-nitroethylene, and ester precursors

  • Condensation reactions utilizing 2-aminopyrimidine derivatives with α-haloketones or α-haloesters

  • Intramolecular cyclization of properly functionalized pyrimidine precursors

Detailed Synthetic Procedure

One documented synthesis involves:

  • Reaction of (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in the presence of sodium ethoxide

  • Maintaining reaction temperature at 5-10°C during addition

  • Stirring for 6-8 hours followed by water addition

  • Oil phase collection and mixing with ethanol in a 1:8 mass ratio

  • Addition of potassium carbonate (10-20% of oil phase mass)

  • Refluxing for 30-40 minutes

  • pH adjustment to 4.5-5.0 using acetic acid

  • Isolation of the solid product after evaporation and washing

This procedure illustrates the typical synthetic pathway, though various modifications have been employed to optimize yield and purity.

Biological Activities and Applications

The imidazo[1,2-a]pyrimidine scaffold, including Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate and its derivatives, has demonstrated diverse biological activities.

Antimicrobial Properties

Compounds with the imidazo[1,2-a]pyridine-3-carboxylate core have shown remarkable antimicrobial activity:

  • Several derivatives exhibited minimum inhibitory concentrations (MIC) ≤1 μM against Mycobacterium tuberculosis H37Rv

  • Certain compounds demonstrated activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis

Similar activity profiles might be expected for the pyrimidine analogues, making Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate a promising scaffold for developing antimicrobial agents.

Anti-proliferative Activity

Recent research has identified imidazo[1,2-a]pyridine-3-carboxylate derivatives that target the cell-division protein FtsZ in Streptococcus pneumoniae:

  • These compounds showed specific anti-bacterial action against S. pneumoniae

  • The activity was attributed to inhibition of FtsZ, a key cell-division protein

  • The specificity was explained by the interaction with unique residues within S. pneumoniae FtsZ

Structure-Activity Relationships

The biological activity of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate and related compounds is influenced by the nature and position of substituents on the bicyclic core.

Key Structural Features

Several structural features contribute to the biological activity:

  • The fused imidazo[1,2-a]pyrimidine core provides a rigid scaffold that can interact with biological targets

  • The ethyl ester group at the 6-position can participate in hydrogen bonding and serve as a metabolizable group

  • The nitrogen atoms in the heterocyclic system can function as hydrogen bond acceptors

Modification Strategies

Common modification strategies to enhance activity include:

  • Conversion of the ester to amide derivatives, which has proven successful with imidazo[1,2-a]pyridine-3-carboxylates against M. tuberculosis

  • Introduction of halogen atoms (particularly bromine) at various positions to enhance binding affinity

  • Addition of sulfur-containing groups, as exemplified by ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine derivatives

Industrial Production and Scale-up

The industrial production of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate employs scalable synthetic routes optimized for high yield and purity.

Industrial Methods

Industrial production methods may include:

  • Continuous flow reactors to enhance efficiency and control reaction parameters

  • Automated synthesis platforms to ensure consistent production quality

  • Process optimization to minimize waste and maximize atom economy

Future Perspectives

The future development of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate and related compounds holds significant promise in several areas:

Medicinal Chemistry Applications

  • Development of narrow-spectrum antibiotics targeting specific pathogens

  • Design of anti-tuberculosis agents based on the proven activity of related imidazo[1,2-a]pyridine-3-carboxamides

  • Exploration of activity against various kinase targets for potential cancer therapies

Synthetic Chemistry Advances

  • Development of more efficient synthetic routes, including green chemistry approaches

  • Exploration of stereoselective syntheses for chiral derivatives

  • Application of modern synthetic methodologies such as photoredox catalysis and flow chemistry

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